molecular formula C12H22O2 B8316738 Methyl cyclodecanecarboxylate CAS No. 53273-38-4

Methyl cyclodecanecarboxylate

Cat. No.: B8316738
CAS No.: 53273-38-4
M. Wt: 198.30 g/mol
InChI Key: OAZZWGOQGYTIIX-UHFFFAOYSA-N
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Description

Methyl cyclodecanecarboxylate (C₁₁H₂₀O₂) is a cyclic methyl ester characterized by a ten-membered cyclodecane ring fused with a carboxylate methyl ester group. Cyclic esters of this type are often utilized in organic synthesis, fragrances, and polymer research due to their stability and tunable lipophilicity.

Properties

CAS No.

53273-38-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl cyclodecanecarboxylate

InChI

InChI=1S/C12H22O2/c1-14-12(13)11-9-7-5-3-2-4-6-8-10-11/h11H,2-10H2,1H3

InChI Key

OAZZWGOQGYTIIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison
  • Methyl Cyclodecanecarboxylate : Features a 10-membered cycloalkane ring. Larger ring size may reduce ring strain compared to smaller cyclic esters.
  • Methyl Cyclohexanecarboxylate : Contains a 6-membered cyclohexane ring, offering higher rigidity and lower conformational flexibility .
  • Diterpene Methyl Esters (e.g., Sandaracopimaric acid methyl ester): Complex bicyclic or tricyclic structures with additional functional groups (e.g., hydroxyl, carboxylic acid), increasing polarity and reactivity .
Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
This compound* C₁₁H₂₀O₂ ~184.27 ~250–270 (est.) ~-20 (est.) Low water solubility; soluble in organic solvents (e.g., ethanol, ether)
Methyl Cyclohexanecarboxylate C₉H₁₄O₂ 142.20 183 60 Insoluble in water; soluble in alcohol, ether
Methyl Decanoate C₁₁H₂₂O₂ 186.29 224 -13 Insoluble in water; soluble in ethanol, acetone
Sandaracopimaric Acid Methyl Ester C₂₁H₃₂O₂ 316.48 >300 Not reported Lipophilic; soluble in dichloromethane, chloroform

*Estimated values for this compound are extrapolated from analogous compounds.

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